molecular formula C18H23N3O3S2 B2537635 (3-(cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1798540-62-1

(3-(cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2537635
CAS No.: 1798540-62-1
M. Wt: 393.52
InChI Key: CWLAQFDAHDKLJG-UHFFFAOYSA-N
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Description

(3-(cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a chemical compound belonging to the class of azetidinones. These are four-membered lactam structures known for their biological and pharmacological significance. This particular compound is characterized by a cyclohexylsulfonyl group attached to the azetidine ring and a methanone group linking to a thiazole and pyrrole moiety. The combination of these functional groups imparts unique properties to the compound, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials

    • Cyclohexylsulfonyl chloride

    • Azetidine

    • 4-Methyl-2-(1H-pyrrol-1-yl)thiazol-5-ylamine

    • Methanone derivatives

  • Reaction Conditions

    • The synthesis generally begins with the formation of a sulfonyl azetidine intermediate through the reaction of cyclohexylsulfonyl chloride with azetidine under basic conditions.

    • The intermediate is then coupled with 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-ylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., triethylamine).

    • Methanone linkage is introduced in a subsequent step using a methanone derivative under acidic or basic conditions, depending on the specific functional groups involved.

Industrial Production Methods

The industrial-scale production of (3-(cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves:

  • Optimization of reaction conditions to maximize yield and purity.

  • Utilization of continuous flow reactors to ensure efficient and scalable production.

  • Implementation of purification techniques such as crystallization, distillation, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized products.

  • Reduction

    • Reduction can occur at the methanone group, converting it to alcohols or other reduced derivatives.

  • Substitution

    • The compound can participate in nucleophilic substitution reactions at the sulfonyl and thiazole groups, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution reagents: : Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

  • Oxidation products: : Oxidized pyrrole derivatives

  • Reduction products: : Alcohols and reduced methanone derivatives

  • Substitution products: : Halogenated thiazole derivatives, nucleophile-substituted azetidinones

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand or catalyst in various organic transformations, owing to its unique functional groups.

Biology

  • Drug Design and Development: : Explored as a potential pharmacophore in the design of new therapeutic agents, particularly in targeting specific enzymes and receptors.

Medicine

  • Antimicrobial Activity: : Investigated for its potential antimicrobial properties against various bacterial and fungal strains.

  • Anticancer Research: : Studied for its role in inhibiting cancer cell growth and inducing apoptosis in cancer cells.

Industry

  • Material Science: : Utilized in the development of advanced materials with specific mechanical and chemical properties.

  • Agriculture: : Examined for its potential use in developing agrochemicals with enhanced efficacy and safety.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: : Acts as an inhibitor for various enzymes by binding to the active site and disrupting normal enzyme function.

  • Receptor Modulation: : Interacts with specific receptors, modulating their activity and downstream signaling pathways.

  • DNA Interaction: : Binds to DNA, potentially interfering with DNA replication and transcription processes.

Comparison with Similar Compounds

Unique Characteristics

(3-(cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The cyclohexylsulfonyl group provides stability and lipophilicity, the azetidine ring adds strain and reactivity, while the pyrrole and thiazole moieties offer versatility in chemical modifications.

List of Similar Compounds

  • (3-(Phenylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone: : Similar structure with a phenylsulfonyl group instead of cyclohexylsulfonyl.

  • (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-ethyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone: : Similar structure with an ethyl group replacing the methyl group on the thiazole ring.

  • (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-2-yl)thiazol-5-yl)methanone: : Similar structure with a different pyrrole isomer.

This comprehensive exploration should provide you with a detailed understanding of this compound. Fascinating stuff!

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-13-16(25-18(19-13)20-9-5-6-10-20)17(22)21-11-15(12-21)26(23,24)14-7-3-2-4-8-14/h5-6,9-10,14-15H,2-4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLAQFDAHDKLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)S(=O)(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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